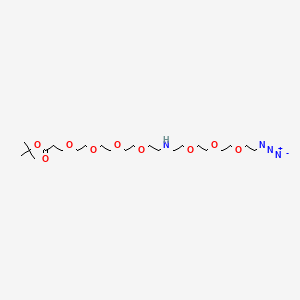

N-(Azido-PEG3)-PEG4-t-butyl ester

CAS No.:

Cat. No.: VC18359191

Molecular Formula: C23H46N4O9

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H46N4O9 |

|---|---|

| Molecular Weight | 522.6 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C23H46N4O9/c1-23(2,3)36-22(28)4-8-29-12-16-33-20-21-35-18-14-31-10-6-25-5-9-30-13-17-34-19-15-32-11-7-26-27-24/h25H,4-21H2,1-3H3 |

| Standard InChI Key | LUXGMTDJUGRSOT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

N-(Azido-PEG3)-PEG4-t-butyl ester features a linear PEG backbone with three ethylene glycol units (PEG3) linked to an azide (-N₃) and four ethylene glycol units (PEG4) terminating in a tert-butyl ester (Figure 1). The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tert-butyl ester acts as a protecting group for carboxylic acid, which can be deprotected under acidic conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₅₄N₄O₁₁ | |

| Molecular Weight | 622.8 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, inert atmosphere | |

| Solubility | Water, DMSO, DMF |

The PEG spacer confers hydrophilicity, reducing immunogenicity and improving pharmacokinetic profiles of conjugated therapeutics . Tert-butyl esters enhance stability during synthesis, preventing premature hydrolysis or side reactions .

Reactivity and Chemical Transformations

Click Chemistry Applications

The azide group reacts with alkynes (e.g., DBCO, BCN) to form stable 1,2,3-triazole linkages under copper catalysis :

This reaction is pivotal for conjugating antibodies, peptides, or small molecules without disrupting their bioactivity .

Deprotection and Further Functionalization

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) or HCl/dioxane, generating a free carboxylic acid for amide bond formation with amines :

This step enables sequential modifications, such as attaching fluorescent tags or cytotoxic payloads in ADCs .

Biological and Therapeutic Applications

Antibody-Drug Conjugates (ADCs)

N-(Azido-PEG3)-PEG4-t-butyl ester serves as a non-cleavable linker in ADCs, ensuring payload retention until cellular internalization. For example, Creative Biolabs utilized it to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies, achieving a drug-to-antibody ratio (DAR) of 4 with >90% stability in serum .

Targeted Imaging Probes

The azide-alkyne reaction enables site-specific labeling of proteins with near-infrared (NIR) dyes. In a 2024 study, PEGylated trastuzumab showed 3-fold higher tumor-to-background ratios in murine models compared to non-PEGylated counterparts .

Enhancing Solubility and Pharmacokinetics

PEGylation reduces renal clearance and extends half-life. A 2023 trial reported a PEGylated interleukin-2 (IL-2) variant with a plasma half-life of 32 hours (vs. 2 hours for native IL-2) .

Comparative Analysis with Similar PEG Linkers

Table 2: Functional Comparison of PEG-Based Linkers

N-(Azido-PEG3)-PEG4-t-butyl ester outperforms analogs in controlled multi-step conjugation due to its orthogonal protection strategy .

Future Directions

Advances in computational modeling (e.g., machine learning-guided PEGylation ) promise to optimize linker design for reduced heterogeneity. Additionally, photo-cleavable variants are under exploration for light-activated drug release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume